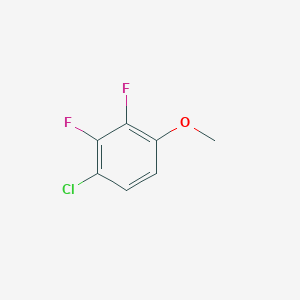

1-Chloro-2,3-difluoro-4-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

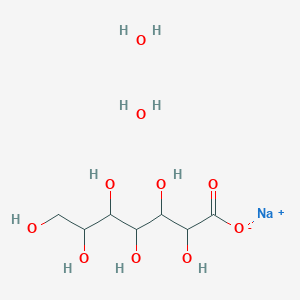

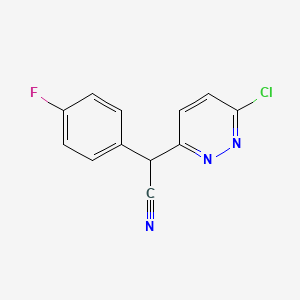

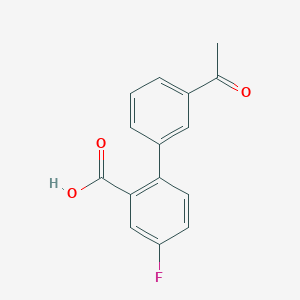

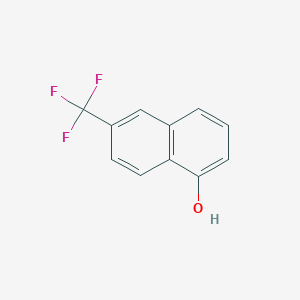

“1-Chloro-2,3-difluoro-4-methoxybenzene” is a chemical compound with the molecular formula C7H5ClF2O . It has a molecular weight of 178.57 . This compound is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5ClF2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it’s important to note that benzene derivatives can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups can enhance the rate of substitution .Physical And Chemical Properties Analysis

“this compound” is a liquid . Its molecular weight is 178.57 . The InChI code provides information about its molecular structure .Aplicaciones Científicas De Investigación

Electrochemical Studies and Environmental Concerns

- Electrochemical Reduction of Environmental Pollutants: Research includes the study of electrochemical reduction processes for chlorinated and methoxylated compounds, indicating potential applications in pollution control and environmental remediation. One study explored the electrochemical reduction of methyl triclosan, a chlorinated and methoxylated benzene derivative, highlighting its relevance as an environmental pollutant and its microbial methylation from triclosan. This suggests potential electrochemical pathways for degradation or conversion of similar compounds, including 1-Chloro-2,3-difluoro-4-methoxybenzene, to less harmful products (Peverly et al., 2014).

Synthesis and Chemical Reactions

- Synthesis of Halogenated and Methoxylated Aromatic Compounds: Research on the synthesis of halogenated and methoxylated aromatic compounds can provide a foundation for understanding the chemical reactions and potential applications of this compound. For example, studies on the preparation of high-purity chloro-difluorobenzenes illustrate methods to isolate specific isomers for use in agricultural and pharmaceutical applications, suggesting that similar synthetic techniques could be applied to the production and purification of this compound for similar uses (Moore, 2003).

Analytical and Environmental Chemistry

- Analytical Applications and Environmental Degradation: Studies on the degradation of sunscreen agents in the presence of sodium hypochlorite have identified chlorinated breakdown products, demonstrating the reactivity of methoxybenzene compounds under certain conditions. This research can inform the understanding of the environmental fate and potential analytical detection methods for this compound and its degradation products (Gackowska et al., 2015).

Safety and Hazards

While specific safety and hazard information for “1-Chloro-2,3-difluoro-4-methoxybenzene” is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures. For instance, “4-Chloro-1,2-difluorobenzene”, a similar compound, is known to be a flammable liquid and vapour. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

1-chloro-2,3-difluoro-4-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRDYVLYQUOVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)

![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid](/img/structure/B6331113.png)